methyl 4-[(E)-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinylidene}methyl]benzoate
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Overview
Description
METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, an imino group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves multiple stepsThe final step involves the formation of the benzoate ester through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Shares the dioxolane ring structure but differs in other functional groups.
1,3-Dioxolane, 4-methyl-2-(2-methylpropyl): Another dioxolane derivative with different substituents.
Uniqueness
METHYL 4-[(E)-{[2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its combination of a benzoate ester, an imino group, and a dioxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H18N2O5/c1-15(21-7-8-22-15)9-13(18)17-16-10-11-3-5-12(6-4-11)14(19)20-2/h3-6,10H,7-9H2,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
IAZBAOZHUJSYGM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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